![molecular formula C25H26N6O B15327004 2-Butyl-3-(tetrazolo[1,5-f]phenanthridin-6-ylmethyl)-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B15327004.png)
2-Butyl-3-(tetrazolo[1,5-f]phenanthridin-6-ylmethyl)-1,3-diazaspiro[4.4]non-1-en-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-3-(tetrazolo[1,5-f]phenanthridin-6-ylmethyl)-1,3-diazaspiro[4.4]non-1-en-4-one is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the tetrazole and phenanthridine moieties within the molecule suggests potential biological activity and the ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3-(tetrazolo[1,5-f]phenanthridin-6-ylmethyl)-1,3-diazaspiro[4.4]non-1-en-4-one typically involves multi-step organic synthesis. A common synthetic route may include:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Phenanthridine Synthesis: Phenanthridine can be synthesized via a Pictet-Hubert reaction, involving the cyclization of a suitable precursor.
Spirocyclic Core Formation: The spirocyclic core can be constructed by a cyclization reaction involving a diazaspiro compound and an appropriate electrophile.
Final Coupling: The final step involves coupling the tetrazole and phenanthridine moieties to the spirocyclic core under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl side chain or the phenanthridine moiety.
Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to ring-opening or hydrogenation.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at positions on the phenanthridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols can be employed.
Major Products
Oxidation: Oxidized derivatives of the butyl side chain or phenanthridine moiety.
Reduction: Reduced forms of the tetrazole ring or hydrogenated products.
Substitution: Substituted phenanthridine derivatives or modified spirocyclic cores.
Scientific Research Applications
2-Butyl-3-(tetrazolo[1,5-f]phenanthridin-6-ylmethyl)-1,3-diazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Butyl-3-(tetrazolo[1,5-f]phenanthridin-6-ylmethyl)-1,3-diazaspiro[4.4]non-1-en-4-one is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The tetrazole and phenanthridine moieties may play a role in binding to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Butyl-3-(tetrazolo[1,5-f]phenanthridin-6-ylmethyl)-1,3-diazaspiro[4.4]non-1-en-4-one
- This compound
Uniqueness
The uniqueness of 2-Butyl-3-(tetrazolo[1,5-f]phenanthridin-6-ylmethyl)-1,3-diazaspiro[44]non-1-en-4-one lies in its spirocyclic structure and the presence of both tetrazole and phenanthridine moieties
Properties
Molecular Formula |
C25H26N6O |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-butyl-3-(tetrazolo[1,5-f]phenanthridin-6-ylmethyl)-1,3-diazaspiro[4.4]non-1-en-4-one |
InChI |
InChI=1S/C25H26N6O/c1-2-3-10-22-26-25(13-6-7-14-25)24(32)30(22)16-17-11-12-19-18-8-4-5-9-20(18)23-27-28-29-31(23)21(19)15-17/h4-5,8-9,11-12,15H,2-3,6-7,10,13-14,16H2,1H3 |
InChI Key |
UPKYWKSLKROFGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC4=C(C=C3)C5=CC=CC=C5C6=NN=NN46 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[(4-hydroxypiperidin-2-yl)methyl]carbamate](/img/structure/B15326956.png)

![2-{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetonitrile](/img/structure/B15326965.png)
![3-Hydrazinyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonane](/img/structure/B15326976.png)
![[1-(2,4-Dichlorophenyl)cyclopentyl]methanol](/img/structure/B15326986.png)
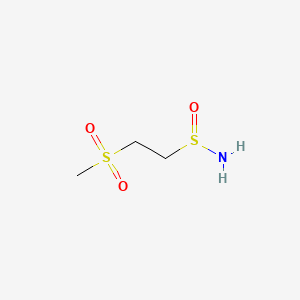
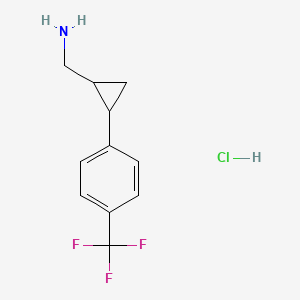
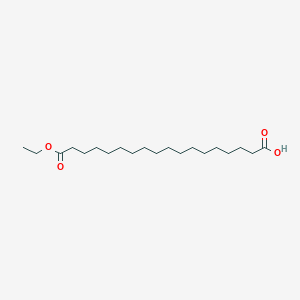
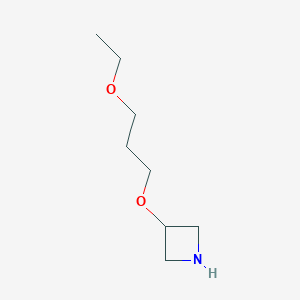

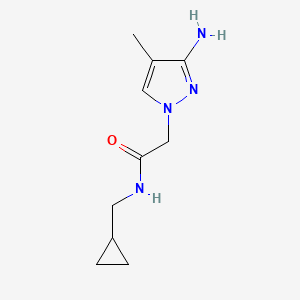
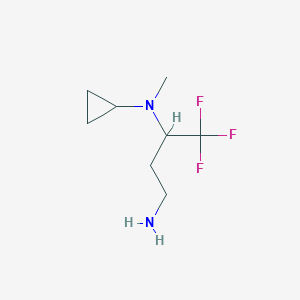
![rac-(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0,2,6]decanehydrochloride](/img/structure/B15327034.png)
